molecular formula C17H17ClN2O5S B300463 2-({[5-Chloro-2-methyl(methylsulfonyl)anilino]acetyl}amino)benzoic acid

2-({[5-Chloro-2-methyl(methylsulfonyl)anilino]acetyl}amino)benzoic acid

Cat. No. B300463
M. Wt: 396.8 g/mol
InChI Key: XYORHVIRBPKHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-Chloro-2-methyl(methylsulfonyl)anilino]acetyl}amino)benzoic acid, commonly known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation caused by conditions such as arthritis. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has since become a widely used medication.

Mechanism of Action

Celecoxib works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
Celecoxib has been shown to have several biochemical and physiological effects. It can reduce inflammation and pain, improve cognitive function, and reduce the risk of developing Alzheimer's disease. Additionally, Celecoxib can inhibit the growth of cancer cells and reduce the risk of developing cardiovascular disease.

Advantages and Limitations for Lab Experiments

Celecoxib has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and has been extensively studied for its potential use in the treatment of various diseases. However, one limitation of Celecoxib is that it can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Celecoxib. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms underlying Celecoxib's effects on cognitive function and Alzheimer's disease. Finally, there is a need for more research on the long-term safety and efficacy of Celecoxib, particularly in high-risk populations such as elderly patients.

Synthesis Methods

The synthesis of Celecoxib involves several steps, including the reaction of 2-amino-5-chlorobenzophenone with methylsulfonyl chloride to form 2-amino-5-chlorobenzophenone methylsulfonate. This compound is then reacted with N-(2-hydroxyethyl)aniline to form 2-[(2-hydroxyethyl)amino]-5-chlorobenzophenone. The final step involves the reaction of 2-[(2-hydroxyethyl)amino]-5-chlorobenzophenone with 4-(methylsulfonyl)benzoyl chloride to form Celecoxib.

Scientific Research Applications

Celecoxib has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. Additionally, Celecoxib has been shown to reduce the risk of developing Alzheimer's disease and can improve cognitive function in patients with mild cognitive impairment. It has also been studied for its potential use in preventing cardiovascular disease.

properties

Molecular Formula

C17H17ClN2O5S

Molecular Weight

396.8 g/mol

IUPAC Name

2-[[2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetyl]amino]benzoic acid

InChI

InChI=1S/C17H17ClN2O5S/c1-11-7-8-12(18)9-15(11)20(26(2,24)25)10-16(21)19-14-6-4-3-5-13(14)17(22)23/h3-9H,10H2,1-2H3,(H,19,21)(H,22,23)

InChI Key

XYORHVIRBPKHHV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C

Origin of Product

United States

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